molecular formula C13H12F3N5OS B12227348 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12227348
M. Wt: 343.33 g/mol
InChI Key: BLEXBRJALCKMKE-UHFFFAOYSA-N
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Description

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a pyridine ring, an azetidine ring, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 4-(trifluoromethyl)pyridine derivative through a nucleophilic substitution reaction.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring via a cyclization reaction, often using a suitable base and solvent.

    Thiadiazole Ring Formation: The thiadiazole ring is then introduced through a cyclization reaction involving a thioamide and a diazotizing agent.

    Final Coupling: The final step involves coupling the azetidine and thiadiazole intermediates to form the desired compound under appropriate reaction conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2,3-thiadiazole-5-carboxamide: shares structural similarities with other compounds containing pyridine, azetidine, and thiadiazole rings.

    Trifluoromethyl-containing compounds: These compounds are known for their unique pharmacological properties and are often used in drug development.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12F3N5OS

Molecular Weight

343.33 g/mol

IUPAC Name

4-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C13H12F3N5OS/c1-7-11(23-20-19-7)12(22)18-9-5-21(6-9)10-4-8(2-3-17-10)13(14,15)16/h2-4,9H,5-6H2,1H3,(H,18,22)

InChI Key

BLEXBRJALCKMKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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